molecular formula C9H13ClN4O2 B2990748 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide CAS No. 2411227-34-2

2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide

Cat. No. B2990748
CAS RN: 2411227-34-2
M. Wt: 244.68
InChI Key: ZLARKBBDANTBNG-UHFFFAOYSA-N
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Description

2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide, also known as CTAM, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTAM has been studied extensively for its ability to modulate the immune system and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide involves the activation of TLR8 receptors, which leads to the production of cytokines and chemokines that stimulate the immune system. 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide also enhances the activity of natural killer cells and dendritic cells, which leads to the activation of adaptive immune responses. These effects are mediated through the activation of signaling pathways, such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide has been shown to induce the production of cytokines, such as IL-12, IFN-α, and TNF-α, which are involved in the activation of the immune system. It also enhances the activity of natural killer cells and dendritic cells, which are important components of the innate immune system. These effects have been observed in vitro and in vivo, and suggest that 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide has potential therapeutic applications in the treatment of viral infections, cancer, and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide is its specificity for TLR8 receptors, which allows for selective modulation of the immune system. This property makes it a promising candidate for the treatment of viral infections, cancer, and autoimmune diseases. However, one of the limitations of 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide is its low solubility in aqueous solutions, which can limit its use in in vivo studies. Additionally, the mechanism of action of 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the elucidation of the mechanism of action of 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide, which will allow for the optimization of its therapeutic potential. Additionally, the use of 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide in combination with other immunomodulatory agents may enhance its therapeutic efficacy. Finally, the development of 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide analogs with improved solubility and pharmacokinetic properties may lead to the development of more effective immunotherapeutic agents.

Synthesis Methods

The synthesis of 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide involves the reaction of 2-chloroacetamide with 3-(oxolan-3-yl)-1H-1,2,4-triazole-5-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The yield of 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide has been studied extensively for its potential therapeutic applications in the field of immunotherapy. It has been shown to modulate the immune system by selectively targeting TLR8 receptors, which are involved in the recognition of viral RNA. 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide has also been shown to enhance the activity of natural killer cells and dendritic cells, which are important components of the innate immune system. These properties make 2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide a promising candidate for the treatment of viral infections, cancer, and autoimmune diseases.

properties

IUPAC Name

2-chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O2/c10-3-8(15)11-4-7-12-9(14-13-7)6-1-2-16-5-6/h6H,1-5H2,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLARKBBDANTBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NNC(=N2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide

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